Benzyl cis-3-fluoro-4-(methylamino)piperidine-1-carboxylate
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Overview
Description
Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H19FN2O2 and a molecular weight of 266.31 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate typically involves the reaction of benzylamine with cis-3-fluoro-4-(methylamino)piperidine-1-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylic acid
- Benzyltrans-3-fluoro-4-(methylamino)piperidine-1-carboxylate
- Benzylcis-3-chloro-4-(methylamino)piperidine-1-carboxylate
Uniqueness
Benzylcis-3-fluoro-4-(methylamino)piperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C14H19FN2O2 |
---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
benzyl (3S,4R)-3-fluoro-4-(methylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H19FN2O2/c1-16-13-7-8-17(9-12(13)15)14(18)19-10-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3/t12-,13+/m0/s1 |
InChI Key |
ABMWQTWKPOPMIO-QWHCGFSZSA-N |
Isomeric SMILES |
CN[C@@H]1CCN(C[C@@H]1F)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CNC1CCN(CC1F)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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